2-Amino-N-methyl-2-[(propanoyloxy)imino]acetamide
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Overview
Description
2-Amino-N-methyl-2-[(propanoyloxy)imino]acetamide is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound is characterized by the presence of an amino group, a methyl group, and a propanoyloxyimino group attached to an acetamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-N-methyl-2-[(propanoyloxy)imino]acetamide can be achieved through several methods. One common approach involves the reaction of methyl cyanoacetate with various substituted aryl or heteryl amines under different reaction conditions . This method can be performed without solvents at room temperature or with stirring at elevated temperatures, such as 70°C, followed by overnight stirring at room temperature .
Industrial Production Methods: For industrial production, the preparation process may involve the combination reaction of isobutene, chlorine, and methyl cyanide in specific weight ratios . This method is advantageous due to its cost-effectiveness, fewer steps, and high product purity, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-N-methyl-2-[(propanoyloxy)imino]acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of active hydrogen on the C-2 position of the compound .
Common Reagents and Conditions: Common reagents used in these reactions include triethylamine, ethyl cyanoacetate, and 1,4-dithiane-2,5-diol . The reactions are typically carried out in solvents such as ethanol, with some reactions requiring catalytic amounts of specific reagents .
Major Products Formed: The major products formed from these reactions include various heterocyclic compounds, such as thiophene-3-carboxamide derivatives . These products are of significant interest due to their potential biological activities.
Scientific Research Applications
2-Amino-N-methyl-2-[(propanoyloxy)imino]acetamide has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various heterocyclic compounds . In biology and medicine, derivatives of this compound have shown potential as chemotherapeutic agents due to their diverse biological activities . Additionally, it is utilized in the development of novel cancer drugs by combining histone deacetylase inhibitors with kinase inhibitors .
Mechanism of Action
The mechanism of action of 2-Amino-N-methyl-2-[(propanoyloxy)imino]acetamide involves its role as a transient directing group in Pd-catalyzed ortho-C(sp3)–H arylation of aromatic aldehydes . This reaction mechanism includes the formation of a [5,6]-fused palladacycle, which facilitates the arylation process .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 2-Amino-N-methyl-2-[(propanoyloxy)imino]acetamide include N-cyanoacetamides and aminomethyl propanol . These compounds share structural similarities and are used in the synthesis of various heterocyclic compounds.
Uniqueness: What sets this compound apart is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and form diverse products. Its role as a transient directing group in Pd-catalyzed reactions further highlights its versatility and potential in synthetic chemistry .
Properties
CAS No. |
918814-08-1 |
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Molecular Formula |
C6H11N3O3 |
Molecular Weight |
173.17 g/mol |
IUPAC Name |
[[1-amino-2-(methylamino)-2-oxoethylidene]amino] propanoate |
InChI |
InChI=1S/C6H11N3O3/c1-3-4(10)12-9-5(7)6(11)8-2/h3H2,1-2H3,(H2,7,9)(H,8,11) |
InChI Key |
CKKJBBUIFFTLAU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)ON=C(C(=O)NC)N |
Origin of Product |
United States |
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